molecular formula C8H8ClF2N B2970270 4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride CAS No. 1955553-08-8

4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B2970270
CAS No.: 1955553-08-8
M. Wt: 191.61
InChI Key: DHEBQVULSXLMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride (CAS 1955553-08-8) is a fluorinated isoindoline derivative of significant interest in modern drug discovery and medicinal chemistry. With a molecular formula of C8H8ClF2N and a molecular weight of 191.61 g/mol , this compound serves as a versatile and valuable synthetic building block. The isoindoline core, a benzofused pyrrolidine, is a privileged scaffold in the design of bioactive molecules, and the introduction of fluorine atoms at the 4 and 7 positions can profoundly influence the compound's electronic properties, metabolic stability, and membrane permeability . Researchers utilize this fluorinated heterocycle in the synthesis of more complex molecular architectures, particularly for the development of potential pharmaceutical agents. The structure is related to the isoindole family, which is the regioisomer of the more common 1H-indole heterocycle and is found in several natural products and active pharmaceutical ingredients . Notably, patents demonstrate that closely related 2,3-dihydro-1H-isoindole derivatives have been investigated for their biological activity, such as acting as potent serotonin reuptake inhibitors, indicating the potential of this chemotype in central nervous system (CNS) drug discovery . This compound is offered with a typical purity of 95% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic purposes or for human use. Researchers can leverage this chemical as a key intermediate to develop novel compounds for various biochemical and pharmacological applications.

Properties

IUPAC Name

4,7-difluoro-2,3-dihydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N.ClH/c9-7-1-2-8(10)6-4-11-3-5(6)7;/h1-2,11H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEBQVULSXLMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2CN1)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,7-difluoro-2,3-dihydro-1H-isoindole with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of 4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in the replacement of fluorine atoms with other functional groups .

Scientific Research Applications

4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Fluorination Patterns

(a) 4,6-Difluoro-2,3-dihydro-1H-isoindole
  • Molecular Formula : C₈H₇F₂N
  • CAS No.: 1283719-83-4
  • Key Differences: Fluorine atoms are positioned at 4 and 6 instead of 4 and 6.
(b) 6,7-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • Molecular Formula : C₉H₉F₂N·HCl
  • CAS No.: Not explicitly stated, but InChIKey: DAURVHMJENUGCM
  • Key Differences : Features an indene core (fully saturated) with fluorines at 6 and 7 positions. The amine group at position 1 distinguishes it from the isoindole structure of the target compound.
(c) 5-Fluoroisoindoline Hydrochloride
  • Molecular Formula : C₈H₈FN·HCl
  • CAS No.: 685565-15-5
  • Key Differences: Monofluoro substitution at position 5 reduces electron-withdrawing effects compared to the difluoro target compound.

Substituted Derivatives

(a) 5-Nitroisoindoline Hydrochloride
  • Molecular Formula : C₈H₈N₂O₂·HCl
  • CAS No.: 400727-69-7
  • This derivative is subject to stricter regulatory tariffs (20% general tariff vs. 6.5% for heterocyclic compounds) .
(b) 1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene
  • Molecular Formula : C₉H₇ClF₂
  • CAS No.: 1188233-02-4
  • This compound is structurally distinct but shares fluorination at 4 and 7 positions.

Physicochemical and Commercial Properties

Compound Molecular Weight (g/mol) Purity Key Applications
4,7-Difluoro-2,3-dihydro-1H-isoindole HCl 173.62 >98% Research (in vivo/in vitro)
5-Fluoroisoindoline HCl 173.62 99% Pharmaceutical intermediates
4,6-Difluoro-2,3-dihydro-1H-isoindole 155.14 Not stated Chemical synthesis
5-Nitroisoindoline HCl 217.63 Industrial grade Specialty chemicals

Notes:

  • The target compound’s high purity (>98%) makes it preferable for precision research over industrial-grade analogs (e.g., 95% purity in ) .
  • Fluorine substitution patterns influence lipophilicity and metabolic stability, critical for drug design .

Biological Activity

4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride is a novel compound characterized by its unique bicyclic isoindole framework with fluorine substituents. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4,7-difluoro-2,3-dihydro-1H-isoindole hydrochloride is C8_8H8_8ClF2_2N, with a molecular weight of approximately 195.61 g/mol. The presence of fluorine atoms at the 4 and 7 positions enhances its reactivity and potential for biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC8_8H8_8ClF2_2N
Molecular Weight195.61 g/mol
SolubilityHigh (due to hydrochloride salt)

While specific mechanisms of action for 4,7-difluoro-2,3-dihydro-1H-isoindole hydrochloride have not been fully elucidated, its structure suggests potential interactions with various biological targets. Compounds with similar isoindole frameworks have shown activity against enzymes and receptors involved in critical biochemical pathways .

Antitumor Potential

Research indicates that derivatives of isoindole compounds can exhibit significant antitumor activity. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. Although specific data on 4,7-difluoro-2,3-dihydro-1H-isoindole hydrochloride is limited, its structural similarity to known antitumor agents suggests it may possess similar properties.

Neuroprotective Effects

In related studies involving isoindole derivatives, compounds have been shown to protect against oxidative stress and improve neurobehavioral outcomes in ischemic models. For example, derivatives were effective in reducing infarct size and improving survival rates in animal models of stroke . This raises the possibility that 4,7-difluoro-2,3-dihydro-1H-isoindole hydrochloride could also exhibit neuroprotective effects.

Case Studies and Research Findings

  • Antiplatelet Activity : A study on structurally similar compounds revealed significant inhibitory effects on platelet aggregation, suggesting potential cardiovascular benefits .
  • In Silico Studies : Molecular docking studies have indicated that isoindole derivatives can interact with acetylcholinesterase (AChE), which is crucial for neurodegenerative disease therapies .
  • Safety Profile : While specific toxicity data for this compound is scarce, general safety considerations for fluorinated compounds indicate potential irritations; thus, handling should be approached with caution.

Q & A

Q. What are the recommended synthetic routes for 4,7-Difluoro-2,3-dihydro-1H-isoindole hydrochloride, and how can reaction conditions be optimized?

Fluorinated isoindole derivatives are typically synthesized via halogenation or cyclization strategies. For example, tetrafluoroindole synthesis involves sequential fluorination of benzene derivatives (e.g., hexafluorobenzene) followed by cyclization . For 4,7-difluoro analogs, optimizing stoichiometry of fluorinating agents (e.g., Selectfluor®) and reaction temperature (80–120°C) can improve yield. Intermediate characterization via 1^1H/19^{19}F NMR and LC-MS is critical to confirm regioselectivity .

Q. How can purity and structural integrity be validated for this compound?

High-performance liquid chromatography (HPLC) with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) is recommended. Use a mobile phase of 0.03 mol·L1^{-1} potassium dihydrogen phosphate-methanol (70:30) at 1 mL·min1^{-1} flow rate, with UV detection at 207 nm. Calibration curves (1.09–10.90 μg·mL1^{-1}) and recovery studies (RSD <1.5%) ensure accuracy . Mass spectrometry and 13^{13}C NMR further confirm molecular weight and fluorination patterns .

Q. What storage conditions prevent degradation of the hydrochloride salt?

Store lyophilized powder at -20°C in airtight, light-protected containers. For stock solutions, aliquot in anhydrous DMSO or methanol, seal tightly, and use within one month. Avoid freeze-thaw cycles, as repeated phase changes may induce hydrolysis or aggregation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for fluorinated isoindoles?

Fluorine atoms induce complex splitting in 1^1H NMR due to 1^1H-19^{19}F coupling. Use 19^{19}F NMR to directly assign fluorine positions. For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) or computational modeling (DFT calculations) can clarify spatial arrangements. Compare data with structurally related compounds (e.g., 5-Fluoroisoindoline hydrochloride) to identify positional isomers .

Q. What strategies enhance biological target selectivity for isoindole derivatives in pharmacological studies?

Structure-activity relationship (SAR) studies are key. For example, modifying substituents on the isoindole core (e.g., 4,7-difluoro vs. 5-fluoro) can alter binding affinity. In RORγt inhibition, selectivity over RORα/β (>1,000-fold) is achieved by optimizing hydrophobic interactions with the ligand-binding domain . Pair in vitro assays (e.g., Th17 differentiation IC50_{50}) with molecular docking to refine selectivity .

Q. How to design stability studies for hydrochloride salts in formulation matrices (e.g., hydrogels)?

Accelerated stability testing under varying pH (4–8), temperature (4–40°C), and humidity (40–75% RH) identifies degradation pathways. For hydrogel formulations, monitor drug release kinetics (e.g., Franz diffusion cells) and polymer compatibility via FTIR. Include control groups with free drug to assess matrix effects .

Q. What computational methods predict reactivity and regioselectivity in fluorinated isoindole synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify nucleophilic/electrophilic sites, guiding fluorination regioselectivity. Compare with experimental data (e.g., X-ray crystallography of intermediates) to validate predictions .

Q. How to evaluate in vitro and in vivo biological activity of fluorinated isoindole derivatives?

For neurotransmitter-related studies, use radioligand binding assays (e.g., dopamine transporter inhibition) and microdialysis in rodent models. In inflammation models, measure IL-17A secretion (ELISA) and RORγt transcriptional activity (luciferase reporter assays). For in vivo efficacy, employ burn injury models to assess hydrogel-formulated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.